Benzene, 1,3-dibromo-2,4,5,6-tetrachloro-
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Overview
Description
Benzene, 1,3-dibromo-2,4,5,6-tetrachloro-: is a halogenated aromatic compound with the molecular formula C6Br2Cl4 It is characterized by the presence of two bromine atoms and four chlorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- typically involves the halogenation of benzene derivatives. One common method is the bromination and chlorination of benzene under controlled conditions. The reaction can be carried out using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the initial chlorination of benzene to form tetrachlorobenzene, followed by bromination to introduce the bromine atoms at specific positions. The process requires precise control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding quinones or reduction to form less halogenated derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones .
Scientific Research Applications
Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- involves its interaction with molecular targets through its halogen atoms. The bromine and chlorine atoms can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
- Benzene, 1,2-dibromo-3,4,5,6-tetrachloro-
- Benzene, 1,2,3,4-tetrachloro-
- Benzene, 1,2,4,5-tetrachloro-
Comparison: Benzene, 1,3-dibromo-2,4,5,6-tetrachloro- is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other halogenated benzenesFor example, the compound’s reactivity in substitution reactions may differ from that of its analogs due to the electronic effects of the halogen atoms .
Properties
CAS No. |
13074-98-1 |
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Molecular Formula |
C6Br2Cl4 |
Molecular Weight |
373.7 g/mol |
IUPAC Name |
1,3-dibromo-2,4,5,6-tetrachlorobenzene |
InChI |
InChI=1S/C6Br2Cl4/c7-1-3(9)2(8)5(11)6(12)4(1)10 |
InChI Key |
QITMUWMNQDAYON-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Br)Cl)Br)Cl)Cl |
Origin of Product |
United States |
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